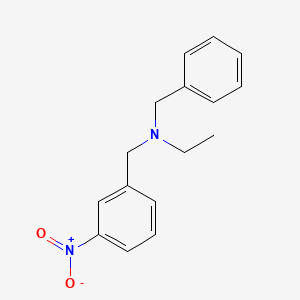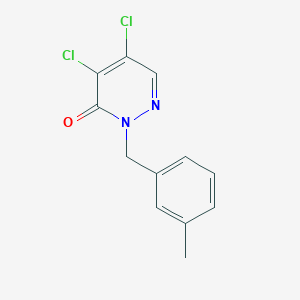![molecular formula C13H10ClN3OS B5855363 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and is a potent inhibitor of the enzyme carbonic anhydrase.
Mechanism of Action
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have therapeutic potential in various diseases, such as glaucoma and epilepsy.
Biochemical and physiological effects:
The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. For example, it can reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It can also reduce the severity of seizures in epileptic patients by decreasing the acidity of the brain. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in humans is limited due to its potential toxicity and side effects.
Advantages and Limitations for Lab Experiments
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, and its activity can be easily measured using various assays. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is also relatively stable and can be stored for long periods without degradation. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is limited by its potential toxicity and side effects. It is important to use appropriate safety measures when handling 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the lab.
Future Directions
There are several future directions for the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of glaucoma and epilepsy. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the pathogenesis of these diseases. Another potential application is in the study of the role of carbonic anhydrases in cancer. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have anticancer activity in vitro, and further studies are needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent inhibitor of carbonic anhydrase enzymes that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. However, its potential toxicity and side effects limit its use in humans. Future research directions for 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide include the development of new drugs for the treatment of glaucoma and epilepsy, and the study of its potential as an anticancer therapy.
Synthesis Methods
The synthesis of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained by the reaction of the resulting amide with carbon disulfide. The yield of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is generally high, and the purity can be improved by recrystallization.
Scientific Research Applications
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been used as a tool compound to study the role of carbonic anhydrases in various diseases, such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXLLVCPDIKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)